molecular formula C18H22ClNO2 B1385501 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline CAS No. 1040683-14-4

3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline

Cat. No.: B1385501
CAS No.: 1040683-14-4
M. Wt: 319.8 g/mol
InChI Key: UOWZETRNPRSWLT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline follows International Union of Pure and Applied Chemistry guidelines for organic compound naming conventions. The complete International Union of Pure and Applied Chemistry name for this compound is established as this compound, which accurately reflects the structural arrangement and substitution pattern of the molecule. This nomenclature system provides precise identification of the compound's structural components, including the aniline base structure, the butoxy substituent at the 3-position of the benzene ring, and the 2-(2-chlorophenoxy)ethyl group attached to the nitrogen atom.

The molecular structure of this compound can be represented through several standardized chemical notation systems that provide detailed structural information. The International Chemical Identifier representation for this compound is documented as InChI=1S/C18H22ClNO2/c1-2-3-12-21-16-8-6-7-15(14-16)20-11-13-22-18-10-5-4-9-17(18)19/h4-10,14,20H,2-3,11-13H2,1H3, providing a comprehensive description of the molecular connectivity and atomic arrangement. The corresponding International Chemical Identifier Key is recorded as UOWZETRNPRSWLT-UHFFFAOYSA-N, serving as a condensed identifier for database searches and chemical information retrieval.

The Simplified Molecular Input Line Entry System notation for this compound is documented as CCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2Cl, which represents the molecular structure in a linear format suitable for computational applications and database storage. This notation system effectively captures the connectivity between carbon, hydrogen, chlorine, nitrogen, and oxygen atoms within the molecular framework. The structural representation demonstrates the presence of two aromatic rings connected through an ethyleneoxy linker, with the aniline ring bearing a butoxy substituent and the second aromatic ring containing a chlorine substituent.

Structural Parameter Value
International Union of Pure and Applied Chemistry Name This compound
International Chemical Identifier InChI=1S/C18H22ClNO2/c1-2-3-12-21-16-8-6-7-15(14-16)20-11-13-22-18-10-5-4-9-17(18)19/h4-10,14,20H,2-3,11-13H2,1H3
International Chemical Identifier Key UOWZETRNPRSWLT-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2Cl

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service Registry Number for this compound is definitively established as 1040683-14-4, providing a unique numerical identifier for this compound in chemical databases and literature. This Chemical Abstracts Service number serves as the primary reference identifier for the compound across multiple chemical information systems and regulatory databases. The Chemical Abstracts Service registry system ensures precise identification and eliminates ambiguity in chemical compound referencing, making this number essential for accurate scientific communication and database searches.

The molecular formula for this compound is confirmed as C18H22ClNO2 across multiple authoritative chemical databases and suppliers. This molecular formula indicates the presence of eighteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The molecular weight of the compound is consistently reported as 319.83 grams per mole, providing a fundamental physical property for quantitative chemical analysis and computational applications.

Validation of the molecular formula can be performed through analysis of the structural components and their atomic contributions. The aniline base structure contributes C6H7N, the butoxy substituent adds C4H9O, the ethylene linker provides C2H4, and the chlorophenoxy group contributes C6H4ClO. When combined, these structural elements yield the confirmed molecular formula of C18H22ClNO2. The molecular weight calculation based on standard atomic weights confirms the reported value of 319.83 grams per mole.

Identification Parameter Value
Chemical Abstracts Service Registry Number 1040683-14-4
Molecular Formula C18H22ClNO2
Molecular Weight 319.83 g/mol
Atomic Composition C: 18, H: 22, Cl: 1, N: 1, O: 2

Properties

IUPAC Name

3-butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-2-3-12-21-16-8-6-7-15(14-16)20-11-13-22-18-10-5-4-9-17(18)19/h4-10,14,20H,2-3,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWZETRNPRSWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline typically involves a multi-step process. One common synthetic route includes the reaction of 2-chlorophenol with 2-chloroethylamine to form 2-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with 3-butoxyaniline under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for various synthetic reactions. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

Key structural analogues and their differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Features
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline - 3-Butoxy (C₄H₉O)
- N-(2-(2-chlorophenoxy)ethyl)
C₁₉H₂₃ClN₂O₂ High lipophilicity (XLogP3 ≈ 6.5), moderate polarity (TPSA ≈ 30.5 Ų).
3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline - 3-Butoxy
- N-(2-(2,4-dichlorophenoxy)propyl)
C₁₉H₂₃Cl₂NO₂ Additional Cl at phenoxy 4-position; higher molecular weight (368.3 g/mol).
N-(2-(2-Chlorophenoxy)ethyl)-4-(methylsulfonyl)aniline - 4-Methylsulfonyl
- N-(2-(2-chlorophenoxy)ethyl)
C₁₅H₁₆ClNO₃S Sulfonyl group enhances polarity (TPSA ≈ 63.7 Ų), reduced LogP.
2-(2-Chlorophenoxy)-N-(4-chlorophenyl)aniline - 2-Chlorophenoxy
- N-(4-chlorophenyl)
C₁₈H₁₃Cl₂NO Biphenyl system; planar structure with dual Cl substitution.
N-(2-Methoxyethyl)-3-fluoroaniline - 3-Fluoro
- N-(2-methoxyethyl)
C₉H₁₂FNO Smaller size; methoxyethyl chain increases solubility.
Activity Trends:
  • Anticonvulsant Activity: 2-Chlorophenoxy-substituted quinazolinones (e.g., 4a) are inactive alone but gain potency with 3-position modifications (e.g., 3-chloroethylcarbonylamino increases activity by 2–3 fold).
  • Lipophilicity : The target compound’s XLogP3 (6.5) exceeds analogues like N-(2-methoxyethyl)-3-fluoroaniline (XLogP3 ≈ 2.1), suggesting better membrane permeability but poorer aqueous solubility.
  • Hydrogen Bonding : The aniline NH and ether oxygen in the target compound enable intermolecular interactions (e.g., N–H⋯O/Br bonds observed in crystal structures), critical for solid-state stability.

Crystallographic and Conformational Analysis

  • Crystal Packing: Analogues like N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline exhibit layered structures stabilized by hydrogen bonds. The target compound’s flexible butoxy and ethyl chains may adopt extended conformations, similar to N-(2-(2-chlorophenoxy)propyl) derivatives.

Biological Activity

3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline is a compound with significant relevance in various scientific fields, particularly in biological research. Its structure includes an aniline moiety, which is known for its diverse biological activities, including interactions with enzymes and proteins. This article delves into the biological activity of this compound, examining its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₂ClNO₂. The compound features a butoxy group and a chlorophenoxy group, which contribute to its chemical reactivity and biological interactions.

Key Properties

PropertyValue
Molecular Weight320.83 g/mol
CAS Number1040683-14-4
SolubilitySoluble in organic solvents
Hazard InformationIrritant

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it can bind to proteins and enzymes, influencing their activity. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Signal Transduction Modulation : It may affect signal transduction pathways, altering cellular responses to external stimuli.
  • Protein Interactions : Its ability to interact with various proteins suggests potential applications in proteomics and drug discovery.

Case Studies and Research Findings

  • Enzyme Interaction Studies : In a study examining the inhibition of AChE by related compounds, it was found that derivatives similar to this compound exhibited varying degrees of inhibition with IC50 values ranging from 1.60 to 311.0 µM . This suggests that the compound may also possess inhibitory effects on AChE, warranting further investigation.
  • Cytotoxicity Assessments : Preliminary cytotoxicity tests have shown that some derivatives exhibit mild cytotoxic effects on HepG2 cells, indicating that while they may be effective in specific applications, their safety profile needs thorough evaluation .
  • Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions and functions, highlighting its relevance in understanding complex biological systems.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
N-[2-(4-Chlorophenoxy)ethyl]-4-(phenethyloxy)-anilineC₁₈H₂₀Cl₂NContains two chlorine atoms; potential for increased reactivity
N-[2-(4-Methoxyphenoxy)ethyl]-3-isobutyloxyanilineC₂₀H₂₇NO₃Features a methoxy group; alters electronic properties

This comparison illustrates the unique characteristics of this compound, particularly its specific substituents that may influence its biological activity differently from other compounds.

Q & A

Basic: What are the primary synthetic routes for 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline?

The compound can be synthesized via microwave-assisted condensation of brominated or chlorinated phenoxy aniline derivatives with alkylating agents. For example, similar structures (e.g., N-(2-(2-chlorophenoxy)phenyl)acetamide) were prepared by reacting 2-(2-chlorophenoxy)aniline with acetyl chloride under microwave irradiation, achieving yields up to 96% . Reductive amination is another method, as seen in the synthesis of N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline, where a primary amine reacts with an aldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and hydrogen environments. For instance, in structurally related compounds, aromatic protons in the 6.5–7.5 ppm range and aliphatic protons (e.g., butoxy groups) at 1.0–4.0 ppm are diagnostic .
  • LCMS : Confirms molecular weight and purity. In studies of phenoxazine derivatives, LCMS provided exact mass data (e.g., [M+H]⁺ peaks) to validate molecular formulas .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for resolving stereochemical ambiguities .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Selection : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reaction rates in reductive amination by stabilizing intermediates .
  • Catalyst Tuning : NaBH(OAc)₃ is preferred over NaBH₄ for selective reduction in the presence of sensitive functional groups .
  • Microwave Parameters : Adjusting irradiation time (e.g., 10–15 minutes) and power (100–150 W) improves yield in condensation reactions, as seen in phenoxazine syntheses .

Advanced: How should researchers resolve contradictory spectroscopic data during structural elucidation?

  • Cross-Validation : Combine NMR, LCMS, and crystallography. For example, SHELX refinement of X-ray data resolved ambiguities in hydrogen bonding networks for N-[2-(carbazolyl)ethyl]aniline derivatives .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH groups) from aromatic signals in NMR .

Advanced: What strategies address substituent effects on reaction efficiency?

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 2-chlorophenoxy) enhance electrophilicity, improving nucleophilic substitution yields (96% vs. 87% for fluoro analogs) .
  • Steric Hindrance : Bulky substituents (e.g., butoxy) may slow reaction kinetics; adjusting solvent polarity or using phase-transfer catalysts can mitigate this .

Basic: How does the phenoxy group influence the compound’s reactivity?

The 2-chlorophenoxy group increases electron density on the aniline ring, directing electrophilic substitution to the para position. Its steric bulk also affects intermolecular interactions, as seen in crystallographic studies where phenoxy groups participate in hydrogen-bonded chains .

Advanced: How can mechanistic studies be designed for key reactions involving this compound?

  • Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C–N bond formation in reductive amination) .
  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate imine intermediates during condensation reactions .

Advanced: How are stereochemical challenges addressed during synthesis?

  • Chiral HPLC : Resolves enantiomers, as demonstrated in the purification of carbazole derivatives .
  • Crystallographic Refinement : SHELXL refines anisotropic displacement parameters to assign absolute configurations .

Basic: What are the stability considerations for this compound under different storage conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the aniline moiety.
  • Moisture Control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the ether linkage .

Advanced: How can contradictory bioactivity data be interpreted in structure-activity relationship (SAR) studies?

  • Crystallographic Data : Correlate hydrogen-bonding motifs (e.g., N–H⋯O interactions in N-[2-(carbazolyl)ethyl]aniline) with bioactivity trends .
  • Docking Simulations : Overlay crystal structures with target protein active sites to identify steric clashes or favorable interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline

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